molecular formula C15H20N4O2S B15101804 4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B15101804
M. Wt: 320.4 g/mol
InChI Key: AUWYKIXXZLVHPV-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioamides under basic conditions.

    Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Attachment of the Morpholine Group: The morpholine group can be attached through nucleophilic substitution reactions involving appropriate halogenated intermediates.

    Final Coupling: The final coupling step involves the reaction of the synthesized thiazole and pyrrole intermediates with the morpholine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of related bioactive molecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the morpholine group, pyrrole ring, and thiazole ring in a single molecule allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H20N4O2S

Molecular Weight

320.4 g/mol

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H20N4O2S/c1-12-13(22-15(17-12)19-5-2-3-6-19)14(20)16-4-7-18-8-10-21-11-9-18/h2-3,5-6H,4,7-11H2,1H3,(H,16,20)

InChI Key

AUWYKIXXZLVHPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3CCOCC3

Origin of Product

United States

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